![molecular formula C24H25N5O2 B10992523 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10992523.png)
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one exhibit significant anticancer properties. The quinazolinone core is known for its ability to inhibit cancer cell proliferation by interfering with various signaling pathways. Studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
2. Neuroprotective Effects
The tetrahydropyridoindole moiety is associated with neuroprotective effects. Compounds containing this structure have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by inhibiting acetylcholinesterase or by protecting neuronal cells from oxidative stress .
3. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that it may be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of quinazolinone derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells .
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This compound may also interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Benzotriazinone Derivatives: These compounds have similar core structures and are investigated for various pharmacological activities.
Uniqueness
What sets 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of a benzotriazinone core with a pyridoindole moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
The compound 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one (CAS Number: 1351702-00-5) is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of heterocyclic moieties and functional groups that can interact with biological targets. This article explores the biological activity of this compound based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C24H25N5O2 |
Molecular Weight | 415.5 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and pyridoindole structures have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins such as caspases .
Neuropsychiatric Effects
Compounds in the same class have also been investigated for their neuropsychiatric effects. Studies suggest that certain derivatives can act on serotonin receptors and exhibit procognitive activities. This is particularly relevant for conditions like depression and anxiety where modulation of neurotransmitter systems is crucial .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its ability to inhibit cytokine release. Specifically, it has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a significant role in inflammatory responses and diseases such as rheumatoid arthritis and other autoimmune conditions .
Case Studies
- Cytotoxicity Assay : A study conducted on a series of pyridoindole derivatives demonstrated that compounds with similar structural motifs to this compound showed significant cytotoxicity against K562 leukemia cells. After 48 hours of treatment, one derivative exhibited a 50% reduction in cell viability at a concentration of 10 µM .
- Neuropharmacological Study : In a pharmacological evaluation involving mouse models, derivatives were tested for their effects on cognitive functions. Results indicated improvements in memory retention and learning capabilities when administered at specific doses .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways by increasing ROS levels and activating caspases.
- Cytokine Modulation : It appears to inhibit the secretion of inflammatory cytokines like IL-6 through interference with signaling pathways involved in inflammation.
Q & A
Q. What are the standard synthetic protocols for 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one?
Basic
The synthesis typically involves multi-step reactions, starting with the formation of the pyridoindole core followed by coupling with the benzotriazinone moiety. Key steps include:
- Coupling reactions : Use of alkylating agents or nucleophilic substitutions to attach the hexyl-oxo linker.
- Cyclization : Acid- or base-catalyzed cyclization to form the benzotriazinone ring.
- Condition control : Temperature (e.g., 60–80°C for cyclization) and pH adjustments (e.g., neutral to mildly acidic) to optimize intermediate stability .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What spectroscopic methods are essential for characterizing this compound?
Basic
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm the connectivity of the pyridoindole and benzotriazinone moieties.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm−1) and amine (N-H, ~3300 cm−1) functional groups.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if applicable): For unambiguous structural determination .
Q. How can reaction conditions be optimized to enhance the yield of the target compound?
Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate coupling/cyclization steps .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions .
- pH monitoring : Maintain pH 6–7 during cyclization to prevent decomposition of acid-sensitive groups .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Advanced
- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., pyridoindole derivatives) .
- 2D NMR techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Introduce 15N or 13C labels to track specific nuclei in complex spectra .
- Computational modeling : DFT calculations to predict NMR shifts and validate experimental data .
Q. How does the compound's structure influence its binding affinity to biological targets?
Advanced
- Heterocyclic cores : The pyridoindole and benzotriazinone moieties enable π-π stacking and hydrogen bonding with target proteins (e.g., kinases) .
- Linker flexibility : The hexyl-oxo spacer allows conformational adaptability for optimal target engagement .
- Functional groups : Substituents like fluorine (e.g., in analogs) enhance lipophilicity and membrane permeability .
- SAR studies : Modify the pyridoindole N-alkyl chain or benzotriazinone substituents to probe selectivity .
Q. What purification techniques are recommended post-synthesis?
Basic
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization : Ethanol/water mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns for analytical purity checks (>95%) .
Q. What in vitro models are suitable for evaluating the compound's pharmacokinetic properties?
Advanced
- Microsomal stability assays : Liver microsomes (human/rat) to assess metabolic stability .
- Caco-2 permeability : Predict intestinal absorption via monolayer transepithelial resistance .
- Plasma protein binding : Ultrafiltration or equilibrium dialysis to quantify free fraction .
- CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes .
Q. How can researchers compare the bioactivity of this compound with structural analogs?
Advanced
- Docking simulations : Molecular docking into target active sites (e.g., using AutoDock Vina) to predict binding modes .
- Enzyme inhibition assays : IC50 determination against related targets (e.g., kinases, proteases) .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding energetics .
Q. What are the critical stability considerations for this compound under various conditions?
Basic
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic stability : Avoid aqueous buffers at pH >8 to prevent benzotriazinone ring hydrolysis .
- Oxidative stability : Use antioxidants (e.g., BHT) in solid-state formulations .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Advanced
- Core modifications : Synthesize analogs with substituted pyridoindole or benzotriazinone rings .
- Linker variation : Test alkyl chains of different lengths or rigidity (e.g., cyclohexyl vs. hexyl) .
- Functional group addition : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups .
- Biological profiling : Screen analogs across multiple assays (e.g., cytotoxicity, target inhibition) to identify pharmacophores .
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[6-oxo-6-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-23(28-15-13-21-19(16-28)17-8-3-5-10-20(17)25-21)12-2-1-7-14-29-24(31)18-9-4-6-11-22(18)26-27-29/h3-6,8-11,25H,1-2,7,12-16H2 |
InChI Key |
CSJIAXCPHZIZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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